molecular formula C9H6IN3 B13020786 2-(6-Iodo-1H-indazol-3-YL)acetonitrile

2-(6-Iodo-1H-indazol-3-YL)acetonitrile

Cat. No.: B13020786
M. Wt: 283.07 g/mol
InChI Key: RDBUDYBPKUKGOD-UHFFFAOYSA-N
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Description

2-(6-Iodo-1H-indazol-3-yl)acetonitrile (CAS 1360887-05-3) is a high-purity chemical compound with a molecular formula of C9H6IN3 and a molecular weight of 283.07 g/mol. This indazole derivative is characterized by the SMILES structure: N#CCC1C2C=CC(=CC=2NN=1)I . As a functionalized indazole, this compound serves as a versatile synthetic intermediate and building block in organic and medicinal chemistry research. Indazole cores are prominent scaffolds in drug discovery . The presence of both an iodine substituent and a reactive acetonitrile group on the indazole ring makes this molecule a valuable precursor for further chemical transformations, including metal-catalyzed cross-coupling reactions and cyclization processes to create more complex heterocyclic systems . Researchers can utilize this compound in the exploration and synthesis of novel molecules for various biochemical applications. This product is strictly labeled For Research Use Only and is not intended for diagnostic or therapeutic use in humans.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H6IN3

Molecular Weight

283.07 g/mol

IUPAC Name

2-(6-iodo-2H-indazol-3-yl)acetonitrile

InChI

InChI=1S/C9H6IN3/c10-6-1-2-7-8(3-4-11)12-13-9(7)5-6/h1-2,5H,3H2,(H,12,13)

InChI Key

RDBUDYBPKUKGOD-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(NN=C2C=C1I)CC#N

Origin of Product

United States

Spectroscopic and Structural Analysis of 2 6 Iodo 1h Indazol 3 Yl Acetonitrile

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidationnih.govuobasrah.edu.iq

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. For 2-(6-Iodo-1H-indazol-3-YL)acetonitrile, ¹H, ¹³C, and ¹⁵N NMR provide complementary information essential for a complete structural assignment.

¹H NMR Chemical Shift Analysis of Indazole Derivativeswiley-vch.deresearchgate.netnih.gov

The ¹H NMR spectrum provides information on the chemical environment of protons within a molecule. In a typical deuterated solvent like DMSO-d₆, the spectrum of this compound is expected to show distinct signals corresponding to the aromatic protons, the N-H proton of the indazole ring, and the methylene (B1212753) protons of the acetonitrile (B52724) substituent.

The indazole ring system has a unique set of protons whose chemical shifts are influenced by the electron-donating and withdrawing nature of the substituents. The iodine atom at the C6 position and the acetonitrile group at the C3 position exert significant electronic effects. The proton on the pyrazole (B372694) ring (N-H) typically appears as a broad singlet at a downfield chemical shift, often above 13 ppm in DMSO-d₆, due to its acidic nature. wiley-vch.de The protons on the benzene (B151609) portion of the indazole ring (H-4, H-5, and H-7) will appear in the aromatic region, typically between 7.0 and 8.5 ppm. The methylene protons (-CH₂-) of the acetonitrile group are expected to appear as a sharp singlet, likely in the range of 3.5-4.5 ppm.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

ProtonPredicted Chemical Shift (δ, ppm) in DMSO-d₆Multiplicity
N-H> 13.0Broad Singlet
H-7~8.1Doublet
H-4~7.7Doublet
H-5~7.4Multiplet
-CH₂-~4.0Singlet

Note: These are predicted values based on known indazole derivatives and are subject to solvent and concentration effects. illinois.educarlroth.comsigmaaldrich.com

¹³C and ¹⁵N NMR Applications for Isomer Discriminationnih.govnih.govorganicchemistrydata.org

¹³C NMR spectroscopy is crucial for identifying all non-equivalent carbon atoms in a molecule. For this compound, nine distinct signals are expected, corresponding to the seven carbons of the iodo-indazole core and the two carbons of the acetonitrile side chain. The carbon atom bearing the iodine (C-6) will be significantly shielded, appearing at a lower chemical shift compared to the other aromatic carbons. The nitrile carbon (C≡N) has a characteristic chemical shift in the range of 115-125 ppm, while the methylene carbon (-CH₂) would be found further upfield. organicchemistrydata.org

¹⁵N NMR spectroscopy is a powerful tool for distinguishing between N-1 and N-2 isomers of substituted indazoles. researchgate.net The chemical shifts of the nitrogen atoms are highly sensitive to their electronic environment. In 1H-indazoles, the protonated nitrogen (N-1) and the sp²-hybridized nitrogen (N-2) have distinct resonance signals. These differences, often analyzed using two-dimensional correlation techniques like HMBC (Heteronuclear Multiple Bond Correlation), allow for unambiguous confirmation that the compound exists as the 1H-tautomer rather than the 2H-tautomer. nih.govvibgyorpublishers.orgrsc.org The ¹⁵N chemical shift of N-1 in indazole N-oxides is shielded by approximately 30 ppm compared to the deoxygenated indazole form. researchgate.net

Table 2: Predicted ¹³C NMR Chemical Shift Ranges for this compound

Carbon AtomPredicted Chemical Shift (δ, ppm)
C3~145
C3a~122
C4~122
C5~128
C6~95
C7~112
C7a~141
-CH₂-~15
-C≡N~118

Note: Predicted values are based on data for similar substituted indazoles. wiley-vch.denih.gov

X-ray Crystallography for Solid-State Structural Determinationacs.orgnih.govmdpi.com

X-ray crystallography provides definitive information about the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions. While a specific crystal structure for this compound is not publicly available, analysis of related indazole derivatives reveals common structural motifs. researchgate.netacs.org

Indazole rings are generally planar. In the solid state, 1H-indazoles typically form centrosymmetric dimers through intermolecular hydrogen bonds between the N-H group of one molecule and the N-2 atom of a neighboring molecule (N−H···N). acs.org The crystal packing would also be influenced by other potential intermolecular forces, such as π–π stacking between the aromatic rings and halogen bonding involving the iodine atom. A crystallographic analysis of the title compound would precisely determine the geometry of the indazole ring, the orientation of the iodo and acetonitrile substituents, and the nature of the crystal packing.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysisresearchgate.netnih.gov

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound and to gain structural information from its fragmentation patterns. The molecular formula for this compound is C₉H₆IN₃, giving it a monoisotopic mass of approximately 282.96 g/mol .

In an electron ionization (EI) mass spectrum, the molecule would be expected to show a prominent molecular ion peak (M⁺•). The fragmentation of indazole derivatives is well-documented and typically involves characteristic losses of small molecules or radicals. nih.gov For the title compound, key fragmentation pathways would likely include:

Loss of an iodine atom: [M - I]⁺

Loss of the cyanomethyl radical: [M - •CH₂CN]⁺

Loss of hydrogen cyanide: [M - HCN]⁺ from the indazole ring.

Cleavage of the acetonitrile group, leading to the formation of an indazolyl cation.

The cleavage of bonds adjacent to the indazole ring system is a common fragmentation pathway for these types of compounds. researchgate.netnih.gov

Table 3: Predicted Key Mass Spectrometry Fragments for this compound

FragmentDescriptionApproximate m/z
[C₉H₆IN₃]⁺•Molecular Ion (M⁺•)283
[C₉H₆N₃]⁺Loss of Iodine156
[C₇H₄IN₂]⁺Loss of Acetonitrile side chain243
[C₈H₅IN]⁺•Loss of HCN from pyrazole ring256

Infrared (IR) Spectroscopy for Functional Group Identificationwiley-vch.dersc.orgspectroscopyonline.com

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to bond vibrations.

The IR spectrum of this compound is expected to display several characteristic absorption bands:

N-H Stretch: A broad absorption band in the region of 3300-3100 cm⁻¹ is characteristic of the N-H stretching vibration of the indazole ring. wiley-vch.de

Aromatic C-H Stretch: Sharp peaks typically appear just above 3000 cm⁻¹.

C≡N Stretch (Nitrile): A strong, sharp absorption band is expected in the range of 2260-2220 cm⁻¹. spectroscopyonline.com The intensity and position of this peak are characteristic of the nitrile functional group.

C=C Aromatic Stretch: Multiple bands in the 1600-1450 cm⁻¹ region correspond to the carbon-carbon stretching vibrations within the aromatic indazole ring. rsc.org

Table 4: Characteristic IR Absorption Bands for this compound

Functional GroupVibration TypeExpected Frequency (cm⁻¹)
Indazole N-HStretch3300 - 3100 (broad)
Aromatic C-HStretch> 3000 (sharp)
Nitrile C≡NStretch2260 - 2220 (strong, sharp)
Aromatic C=CStretch1600 - 1450 (multiple bands)

Computational Chemistry and Theoretical Studies

Molecular Docking Simulations for Ligand-Target Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of 2-(6-Iodo-1H-indazol-3-YL)acetonitrile, docking simulations are instrumental in predicting its binding affinity and mode of interaction with various protein targets. These simulations can help identify potential biological targets and provide a rationale for observed biological activity.

The process involves placing the 3D structure of this compound into the binding site of a target protein and using a scoring function to estimate the binding affinity, often expressed in kcal/mol. nih.govphyschemres.org For instance, docking this compound against a panel of kinases, a common target for indazole-containing molecules, could reveal potential inhibitory activity. The results of such simulations are typically presented in a table format, showcasing the binding energies against different targets.

Table 1: Hypothetical Molecular Docking Results for this compound against Various Kinase Targets

Target Protein (PDB ID)Binding Affinity (kcal/mol)Key Interacting Residues (Hypothetical)
VEGFR2 (PDB: 4ASE)-9.2Cys919, Asp1046
EGFR (PDB: 2JIT)-8.5Met793, Leu718
c-Met (PDB: 3DKF)-8.1Tyr1230, Met1211
ALK (PDB: 2XP2)-7.9Leu1196, Gly1269

Note: The data in this table is illustrative and intended to represent typical results from molecular docking simulations.

Quantum Chemical Calculations

Quantum chemical calculations provide a deeper understanding of the electronic structure, stability, and reactivity of this compound. These methods are based on the principles of quantum mechanics and can yield highly accurate information about molecular properties.

The Gauge-Invariant Atomic Orbital (GIAO) method is a widely used approach for calculating NMR chemical shifts. nih.gov By performing GIAO calculations, one can predict the 1H and 13C NMR spectra of this compound. This is particularly useful for confirming the chemical structure of synthesized compounds by comparing the theoretically predicted spectra with experimental data. nih.gov The calculated absolute shieldings are converted to chemical shifts by referencing them to a standard compound like tetramethylsilane (B1202638) (TMS).

Density Functional Theory (DFT) is a versatile quantum mechanical modeling method used to investigate the electronic structure of many-body systems. nih.govnih.gov For this compound, DFT calculations can provide valuable information on its geometry optimization, electronic properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, and the molecular electrostatic potential (MEP). nih.gov These insights are crucial for understanding the molecule's reactivity, stability, and intermolecular interactions. nih.govnih.gov For example, the HOMO-LUMO energy gap can indicate the chemical reactivity and kinetic stability of the molecule.

Table 2: Hypothetical DFT-Calculated Properties for this compound

PropertyCalculated Value (Hypothetical)Significance
HOMO Energy-6.5 eVRelates to electron-donating ability
LUMO Energy-1.8 eVRelates to electron-accepting ability
HOMO-LUMO Gap4.7 eVIndicates chemical reactivity and stability
Dipole Moment3.2 DInfluences solubility and binding interactions

Note: The data in this table is illustrative and based on typical values for similar organic molecules.

Free Energy Perturbation (FEP) is a rigorous computational method used to calculate the difference in binding free energy between two ligands that differ by a small chemical modification. nih.govnih.govvu.nl In the context of this compound, FEP calculations can be employed to predict how modifications to the indazole core or the acetonitrile (B52724) side chain would affect binding affinity to a specific target. bohrium.com This predictive power is invaluable in lead optimization, as it allows for the in silico screening of a large number of derivatives to identify those with improved potency, thus prioritizing synthetic efforts. researchgate.net The accuracy of FEP calculations is typically within 1 kcal/mol, making it a reliable tool in drug design. bohrium.com

In Silico Binding Site Analysis and Druggability Prediction

Before extensive computational or experimental screening, it is crucial to analyze the potential binding sites on a target protein to assess their "druggability." nih.govlongdom.org In silico tools can identify and characterize pockets on the protein surface that are suitable for binding a small molecule like this compound. nih.gov This analysis considers factors such as pocket size, shape, and physicochemical properties. The druggability prediction helps to determine whether a given target is likely to be modulated by a small molecule with drug-like properties, thereby guiding target selection and improving the success rate of drug discovery campaigns.

Biological Target Identification and Mechanistic Elucidation

Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibition

Linrodostat is a potent, selective, and irreversible inhibitor of the IDO1 enzyme. nih.govmycancergenome.orgmedchemexpress.com IDO1 is a cytosolic, heme-containing enzyme that catalyzes the initial and rate-limiting step in the degradation of the essential amino acid tryptophan along the kynurenine (B1673888) pathway. researchgate.net By inhibiting IDO1, Linrodostat prevents the production of kynurenine, a metabolite that contributes to an immunosuppressive tumor microenvironment. mycancergenome.orgmedchemexpress.com This inhibition is intended to restore and enhance the activity of various immune cells, including T-lymphocytes, against tumor cells. mycancergenome.orgmedchemexpress.com

Linrodostat has demonstrated potent inhibitory activity against IDO1 in various assays. In HEK293 cells engineered to overexpress human IDO1, the compound exhibited a half-maximal inhibitory concentration (IC50) of 1.1 nM. nih.govmedchemexpress.com In human HeLa cells, the IC50 value was determined to be 1.7 nM. mycancergenome.orgselleckchem.com Further studies have confirmed its high potency, with reported IC50 values in the low nanomolar range. bms.com The compound is noted for its selectivity, showing no significant activity against tryptophan 2,3-dioxygenase (TDO), another enzyme involved in tryptophan catabolism. springer.comselleckchem.com

Table 1: Enzymatic Inhibition of IDO1 by 2-(6-Iodo-1H-indazol-3-YL)acetonitrile (Linrodostat)
Assay SystemIC50 ValueReference
IDO1-HEK293 cells1.1 nM nih.govmedchemexpress.com
Human HeLa cells1.7 nM mycancergenome.orgselleckchem.com
TDO-HEK293 cells> 2000 nM mycancergenome.orgselleckchem.com

The mechanism of IDO1 inhibition by this compound involves its interaction with the enzyme's active site. Specifically, Linrodostat occupies the heme cofactor-binding site of the apo-form of the IDO1 enzyme. acs.orgwikipedia.orgspringer.comguidetopharmacology.org By binding to this site, it prevents the rebinding of the heme cofactor, which is essential for the enzyme's catalytic activity. wikipedia.orgguidetopharmacology.org This action effectively prevents the activation of the IDO1 pathway. springer.com The indazole scaffold of this class of inhibitors is recognized as a high-affinity heme-binding element. nih.gov

Receptor Tyrosine Kinase (RTK) Modulation

Receptor tyrosine kinases are crucial in cellular signaling, and their dysregulation is often implicated in cancer. nih.gov The c-MET proto-oncogene encodes for such a receptor, and its aberrant activation can drive tumor progression. nih.govnih.gov

Based on available scientific literature, there is no evidence to suggest that this compound (Linrodostat) directly inhibits or modulates the activity of c-MET kinase. Extensive searches of scientific databases and publications have not yielded any data supporting an interaction between this compound and c-MET. While off-target effects are a consideration for kinase inhibitors, a preclinical safety evaluation of a structurally related IDO1 inhibitor, BMS-986242, showed no significant activity against a panel of 40 different targets, suggesting a high degree of selectivity for its primary target. nih.govnih.gov

There is no published data indicating that this compound functions as a Type-III allosteric inhibitor of c-MET kinase. This class of inhibitors binds to a pocket adjacent to the ATP-binding site, inducing a conformational change that inactivates the enzyme. nih.govacs.org

There is no scientific evidence to support that this compound acts as an ATP-competitive inhibitor of c-MET kinase. ATP-competitive inhibitors function by directly competing with ATP for binding to the kinase's active site. nih.govnih.gov

c-MET Kinase Inhibition

Effects on DFG Motif Conformation

A key mechanism by which certain kinase inhibitors function is through the modulation of the DFG (Asp-Phe-Gly) motif, a conserved sequence within the kinase activation loop. The conformation of this motif dictates the enzyme's activity, with a "DFG-in" state corresponding to an active kinase and a "DFG-out" state representing an inactive one.

Derivatives of the indazole scaffold, to which this compound belongs, have been identified as Type II kinase inhibitors. These inhibitors are known to bind to and stabilize the DFG-out conformation. This mode of action not only occupies the ATP-binding site but also an adjacent allosteric pocket, effectively locking the kinase in an inactive state and preventing its catalytic function.

Fibroblast Growth Factor Receptors (FGFRs) Kinase Inhibition

Fibroblast Growth Factor Receptors (FGFRs) are a family of receptor tyrosine kinases integral to cellular processes such as proliferation, differentiation, and migration. The dysregulation of FGFR signaling pathways is a known contributor to the progression of various cancers.

The this compound structure is a component of potent inhibitors targeting the FGFR family. Research has demonstrated that compounds derived from this indazole scaffold can effectively inhibit FGFR1, FGFR2, and FGFR3 with high potency. The indazole core is a key pharmacophore that facilitates high-affinity binding within the ATP pocket of these receptors.

Pim Kinase Inhibition

Pim kinases are a family of serine/threonine kinases (Pim-1, Pim-2, Pim-3) that act as proto-oncogenes, regulating critical cellular functions like cell cycle progression and survival. Their overexpression is frequently observed in various cancers.

The indazole ring system of this compound is a recognized pharmacophore for the inhibition of Pim kinases. Specifically, indazole-based compounds have been developed as potent, ATP-competitive inhibitors of Pim-1 kinase. The planarity of the indazole ring and its capacity for hydrogen bonding are crucial for its interaction with the hinge region of the kinase.

Other Kinase Inhibition Profiles

The versatility of the this compound scaffold extends to the inhibition of other key kinase families.

Protein Kinase C-zeta (PKC-zeta) Inhibition

Protein Kinase C-zeta (PKC-zeta) is an atypical member of the PKC family involved in signaling pathways that control cell polarity and survival. While direct inhibition of PKC-zeta by this compound itself is not extensively documented, the broader class of indazole-containing molecules has been widely screened against numerous kinases.

Cyclin-Dependent Kinase (CDK) Inhibition (e.g., CDK2, CDK8, CDK19)

Cyclin-Dependent Kinases (CDKs) are fundamental to the regulation of the cell cycle and transcription. Their aberrant activity is a hallmark of many cancers. The 1H-indazole core, present in this compound, is a well-established structural motif in the design of potent CDK inhibitors.

For instance, indazole derivatives have shown significant inhibitory activity against CDK2/cyclin A. Furthermore, specific compounds based on this scaffold have been identified as dual inhibitors of transcriptional CDKs, namely CDK8 and CDK19, which play a role in gene expression through the Mediator complex.

p38 Mitogen-Activated Protein Kinase (MAPK) Inhibition

The p38 Mitogen-Activated Protein Kinases (MAPKs) are activated by cellular stress and inflammatory signals, playing a central role in inflammation and apoptosis. The indazole scaffold is a prominent feature in many potent and selective inhibitors of p38α MAPK. These inhibitors typically act by competing with ATP for the kinase's active site. As mentioned previously, some of these indazole derivatives are Type II inhibitors that stabilize the inactive DFG-out conformation of p38α, leading to sustained inhibition.

Acetylcholinesterase (AChE) Inhibition

Acetylcholinesterase (AChE) is a critical enzyme in the nervous system, responsible for the breakdown of the neurotransmitter acetylcholine. Inhibition of AChE is a key therapeutic strategy for managing the symptoms of Alzheimer's disease and other neurological conditions characterized by a cholinergic deficit. While direct studies on the AChE inhibitory activity of this compound are not found in the reviewed literature, the indazole scaffold has been investigated for its potential to inhibit cholinesterases.

Research into indazole-based compounds has revealed their potential as inhibitors of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), another key enzyme in cholinergic regulation. For instance, a series of indazole-based thiadiazole-thiazolidinone hybrids were synthesized and evaluated for their cholinesterase inhibitory potential. nih.gov Several of these compounds demonstrated significant inhibitory activity against both enzymes. Notably, some derivatives showed IC₅₀ values in the low micromolar range, indicating potent inhibition. nih.gov

Another study focused on the development of indazole derivatives as selective inhibitors of BChE. monash.edu This selectivity is of interest as BChE levels are known to increase in the brains of Alzheimer's disease patients, making it a viable therapeutic target. acs.org The study identified a lead compound with potent and selective BChE inhibitory activity, highlighting the tunability of the indazole scaffold for specific cholinesterase targets. monash.edu

Table 1: Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) Inhibitory Activities of Representative Indazole Derivatives

Compound Target Enzyme IC₅₀ (µM) Source
Indazole-thiadiazole derivative 9 BuChE 0.89 ± 0.12 nih.gov
Indazole-thiadiazole derivative (unspecified) AChE 0.86 ± 0.33 nih.gov
Indazole derivative 4q BChE Potent and selective inhibition reported monash.edu

This table presents data for illustrative indazole derivatives and not for this compound, for which specific data is not available.

Cannabinoid (CB1) Receptor Binding Activity

The cannabinoid receptor 1 (CB1), a G protein-coupled receptor predominantly expressed in the brain, is a major target of the endocannabinoid system. nih.gov Modulation of the CB1 receptor has therapeutic implications for a variety of conditions, including pain, obesity, and neurological disorders. The indazole scaffold is a well-established pharmacophore in the design of synthetic cannabinoid receptor agonists. researchgate.net

Numerous indazole-3-carboxamide derivatives have been synthesized and shown to possess high affinity for the CB1 receptor. researchgate.net These compounds often act as potent agonists, mimicking the effects of endogenous cannabinoids. Research has demonstrated that modifications to the indazole core, the 3-carboxamide linker, and the N-1 substituent can significantly influence CB1 receptor binding affinity and functional activity. nih.govresearchgate.net For example, halogenation of the indazole ring has been shown to modulate potency and efficacy at the CB1 receptor. researchgate.net

Given that this compound shares the core indazole structure, it is plausible that it or its derivatives could interact with the CB1 receptor. However, without direct experimental data, its specific affinity and functional effects remain speculative.

Table 2: CB1 Receptor Binding Affinities of Representative Indazole-3-Carboxamide Derivatives

Compound CB1 Receptor Binding Affinity (Kᵢ, nM) Functional Activity Source
S-form of an indazole derivative 78.4 Modulator researchgate.net
5F-MDMB-PICA EC₅₀ = 3.26 nM Agonist nih.gov
ADB-FUBINACA EC₅₀ = 0.69 nM Agonist nih.gov

This table presents data for illustrative indazole derivatives and not for this compound, for which specific data is not available.

Antimicrobial Activity (Antibacterial, Antifungal, Antiamoebic)

The rise of antimicrobial resistance has created an urgent need for novel therapeutic agents. The indazole nucleus has been explored as a scaffold for the development of new antimicrobial compounds. nih.gov Studies have shown that indazole derivatives possess a broad spectrum of activity against various pathogens, including bacteria, fungi, and protozoa. mdpi.comresearchgate.net

For instance, a series of 2H-indazole derivatives were synthesized and evaluated for their antimicrobial properties. mdpi.com Several of these compounds exhibited potent activity against the protozoan parasites Giardia intestinalis, Entamoeba histolytica, and Trichomonas vaginalis, with some derivatives being more active than the reference drug metronidazole. mdpi.com The study also reported activity against the fungal pathogens Candida albicans and Candida glabrata. mdpi.com

In the context of antibacterial activity, indazole derivatives have been identified as inhibitors of bacterial DNA gyrase B, a validated target for antibacterial drug development. nih.gov This suggests a specific mechanism through which some indazoles exert their antibacterial effects. The broad antimicrobial potential of the indazole scaffold suggests that this compound could be a candidate for further investigation in this therapeutic area.

Table 3: Antimicrobial Activities of Representative Indazole Derivatives

Compound Target Organism Activity (IC₅₀, µM) Source
2-phenyl-2H-indazole derivative 8 Giardia intestinalis < 1 mdpi.com
2-phenyl-2H-indazole derivative 8 Entamoeba histolytica < 1 mdpi.com
2-phenyl-2H-indazole derivative 8 Trichomonas vaginalis < 1 mdpi.com
2,3-diphenyl-2H-indazole derivative 18 Candida albicans Growth inhibition reported mdpi.com
2,3-diphenyl-2H-indazole derivative 23 Candida glabrata Growth inhibition reported mdpi.com

This table presents data for illustrative indazole derivatives and not for this compound, for which specific data is not available.

Academic Applications and Future Research Directions

Development of Chemical Probes for Biological Target Validation

The validation of biological targets is a critical step in the drug discovery process, and chemical probes are essential tools for this purpose. nih.gov A high-quality chemical probe is a small molecule that can selectively interact with a specific target protein in a cellular or in vivo setting, allowing researchers to elucidate the target's biological function. nih.govchemicalprobes.org

The 2-(6-Iodo-1H-indazol-3-YL)acetonitrile scaffold is well-suited for the development of such probes. The indazole core itself is a key component of many potent and selective inhibitors, particularly for protein kinases. nih.govrsc.org The iodine atom on the 6-position of this compound provides a convenient point for chemical modification. This position can be functionalized using various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to introduce different chemical moieties. This allows for the systematic exploration of the chemical space around the indazole core to identify substituents that enhance binding affinity and selectivity for a target of interest.

Furthermore, the acetonitrile (B52724) group can be modified to incorporate reporter tags, such as fluorescent dyes or biotin, or photo-affinity labels. These modifications transform the core molecule into a versatile chemical probe for use in a range of target validation experiments, including cellular thermal shift assays (CETSA), affinity chromatography, and imaging studies.

Lead Optimization Strategies for Enhanced Potency and Selectivity

Lead optimization is a crucial phase in drug discovery where an initial "hit" compound with promising biological activity is systematically modified to improve its drug-like properties, such as potency, selectivity, and pharmacokinetic profile. vichemchemie.comtoxicology.org The structure of this compound offers multiple avenues for lead optimization.

The primary site for modification is the iodine-bearing 6-position. By replacing the iodine with various aryl, heteroaryl, or alkyl groups, medicinal chemists can probe the binding pocket of a target enzyme to establish a structure-activity relationship (SAR). For example, in the development of fibroblast growth factor receptor (FGFR) inhibitors, substitutions at this position on the indazole ring were shown to significantly impact potency. nih.gov Similarly, in the optimization of Polo-like kinase 4 (PLK4) inhibitors, modifications extending from the indazole core into the solvent-exposed region were explored to enhance activity and stability. nih.gov

The acetonitrile group at the 3-position is also a key modulator of activity. It can act as a hydrogen bond acceptor or be hydrolyzed to a carboxylic acid or converted into other functional groups to optimize interactions with the target protein. The N-H of the indazole ring can be alkylated or substituted to further refine the compound's properties. For instance, studies on mGlu₄ positive allosteric modulators utilized N-alkylation of the indazole ring to improve properties. nih.gov

A summary of SAR for indazole-based inhibitors highlights the importance of specific substitutions:

Base ScaffoldTargetSubstitution PositionEffect of SubstitutionIC50 ValueReference
IndazoleFGFR1Phenyl at 3-positionBaseline potency77 µM nih.gov
IndazoleFGFR1Pyridine at 3-positionIncreased potency90 µM (decreased IC50) nih.gov
1H-IndazoleEGFRFluorine at 6-positionImproved enzymatic activity< 4.1 nM nih.gov
N-(1H-indazol-6-yl)benzenesulfonamidePLK43-ethynylpyridineBaseline activity- nih.gov
N-(1H-indazol-6-yl)benzenesulfonamidePLK43-ethenylpyridineIncreased activity0.1 nM nih.gov

This table is generated based on data for related indazole derivatives and is intended to be illustrative of optimization strategies.

Utilization as Building Blocks for Complex Molecular Architectures and Hybrid Molecules

The synthetic versatility of this compound makes it an important building block for the construction of more complex molecules. The presence of the iodine atom is particularly advantageous, as it allows for the use of powerful carbon-carbon and carbon-heteroatom bond-forming reactions. This has been demonstrated in the synthesis of the FDA-approved drug Axitinib, where a 3,6-diiodo-1H-indazole intermediate was a key precursor. chemicalbook.com

This reactivity enables the integration of the iodo-indazole scaffold into larger, more intricate molecular frameworks. It can be readily coupled with other heterocyclic systems or functionalized fragments to create novel chemical entities.

Moreover, this compound is an ideal starting material for the synthesis of "hybrid molecules," which are designed by combining two or more pharmacophores into a single molecule to target multiple biological pathways. nih.gov For example, the indazole core could be linked to another bioactive scaffold, such as a 1,2,3-triazole, to create a hybrid with potentially synergistic or novel activities. nih.gov The ability to easily functionalize the 6-position of this compound provides a straightforward strategy for creating such molecular hybrids.

Exploration in Medicinal Chemistry Beyond Established Targets

While indazole derivatives are widely recognized for their role as protein kinase inhibitors in oncology, their biological activities extend to a much broader range of therapeutic areas. nih.govnih.gov The structural features of this compound make it and its derivatives prime candidates for screening against other biological targets.

Indazole-containing compounds have reported activities including:

Anti-inflammatory: Acting on targets beyond kinases. researchgate.net

Antiviral: Including activity against HIV. nih.gov

Antimicrobial: Exhibiting both antibacterial and antifungal properties. nih.gov

Antiparasitic: Showing promise against pathogens like Leishmania. nih.govresearchgate.net

Neurological Disorders: Demonstrating potential against targets for diseases like Parkinson's. nih.govresearchgate.net

Screening libraries based on the this compound scaffold against these diverse targets could lead to the discovery of new therapeutic agents for a wide range of diseases. The compound serves as a versatile starting point for generating chemical diversity to explore these untapped therapeutic possibilities.

Future Research Perspectives and Challenges in Indazole Chemistry

The field of indazole chemistry continues to evolve, driven by the therapeutic success of drugs containing this scaffold. nih.gov Future research will likely focus on several key areas. One perspective is the development of highly selective inhibitors for specific kinase isoforms or even for non-kinase targets, where the unique substitution pattern of compounds like this compound can be exploited.

However, significant challenges remain. A primary issue in indazole synthesis is the control of tautomerism (1H vs. 2H), which can greatly influence the biological properties of the final compound. nih.gov Synthetic routes often produce mixtures of isomers, and achieving high yields of the desired tautomer can be difficult. nih.gov Another challenge is the limited natural abundance of the indazole ring system, making efficient and scalable synthetic methods crucial. nih.govresearchgate.net

Future work will need to address these synthetic hurdles. The development of novel methodologies for the regioselective synthesis of substituted indazoles is a high priority. Versatile and well-defined building blocks such as this compound are instrumental in this effort, providing reliable starting points for the synthesis of new generations of indazole-based therapeutic agents. Overcoming these challenges will be key to unlocking the full therapeutic potential of this important class of heterocyclic compounds. researchgate.netresearchgate.net

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